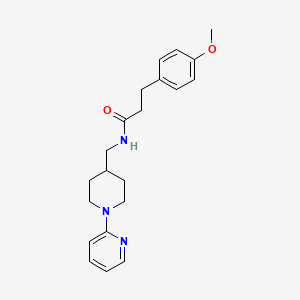
3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is an organic compound that features a complex structure with a methoxyphenyl group, a pyridinyl-substituted piperidine, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(pyridin-2-yl)piperidine. This can be achieved through the reaction of pyridine with piperidine under specific conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.
-
Attachment of the Methoxyphenyl Group: : The next step involves the introduction of the 4-methoxyphenyl group. This can be done through a Friedel-Crafts acylation reaction where 4-methoxybenzoyl chloride reacts with the piperidine intermediate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Formation of the Propanamide Moiety: : Finally, the propanamide group is introduced through an amidation reaction. This involves the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine (Et₃N) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as receptor modulators, enzyme inhibitors, or potential therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for creating customized compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as receptors or enzymes. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the piperidine and pyridine moieties might interact with specific amino acid residues, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide: Similar structure with a hydroxyl group instead of a methoxy group.
3-(4-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide: Contains a chlorine atom on the phenyl ring.
3-(4-nitrophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide: Features a nitro group on the phenyl ring.
Uniqueness
The presence of the methoxy group in 3-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide can influence its electronic properties and reactivity compared to similar compounds
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-19-8-5-17(6-9-19)7-10-21(25)23-16-18-11-14-24(15-12-18)20-4-2-3-13-22-20/h2-6,8-9,13,18H,7,10-12,14-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYRBYQMNXHZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2776608.png)

![(E)-4-(Dimethylamino)-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2776610.png)

![N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2776613.png)
![(E)-N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2776616.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2776617.png)
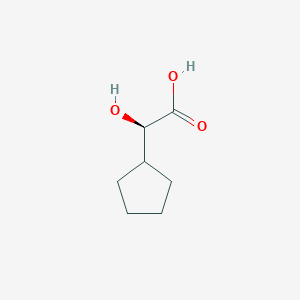
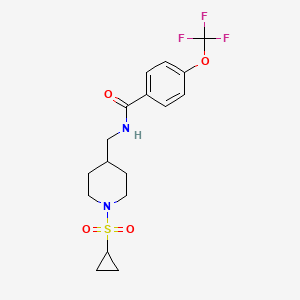
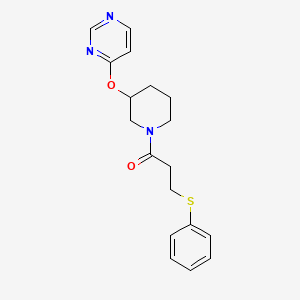
![Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)
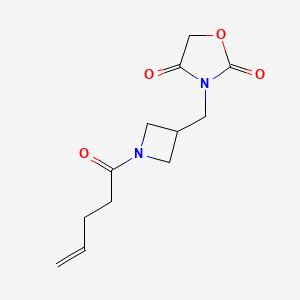
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2776629.png)

